Cas no 1622073-68-0 (5-ethylpyrimidine-2-carbonitrile)
5-ethylpyrimidine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyrimidinecarbonitrile, 5-ethyl-
- 5-Ethylpyrimidine-2-carbonitrile
- 5-ethylpyrimidine-2-carbonitrile
-
- Inchi: 1S/C7H7N3/c1-2-6-4-9-7(3-8)10-5-6/h4-5H,2H2,1H3
- InChI Key: VCPUXILIJDCTMS-UHFFFAOYSA-N
- SMILES: C1(C#N)=NC=C(CC)C=N1
5-ethylpyrimidine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08235-100MG |
5-ethylpyrimidine-2-carbonitrile |
1622073-68-0 | 95% | 100MG |
¥ 1,795.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08235-250MG |
5-ethylpyrimidine-2-carbonitrile |
1622073-68-0 | 95% | 250MG |
¥ 2,871.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08235-500MG |
5-ethylpyrimidine-2-carbonitrile |
1622073-68-0 | 95% | 500MG |
¥ 4,778.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08235-1G |
5-ethylpyrimidine-2-carbonitrile |
1622073-68-0 | 95% | 1g |
¥ 7,167.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08235-5G |
5-ethylpyrimidine-2-carbonitrile |
1622073-68-0 | 95% | 5g |
¥ 21,502.00 | 2023-04-14 | |
| Ambeed | A1356485-5g |
5-Ethylpyrimidine-2-carbonitrile |
1622073-68-0 | 98% | 5g |
$3238.0 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08235-100mg |
5-ethylpyrimidine-2-carbonitrile |
1622073-68-0 | 95% | 100mg |
¥1795.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08235-250mg |
5-ethylpyrimidine-2-carbonitrile |
1622073-68-0 | 95% | 250mg |
¥2871.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08235-500mg |
5-ethylpyrimidine-2-carbonitrile |
1622073-68-0 | 95% | 500mg |
¥4779.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08235-1g |
5-ethylpyrimidine-2-carbonitrile |
1622073-68-0 | 95% | 1g |
¥7167.0 | 2024-04-23 |
5-ethylpyrimidine-2-carbonitrile Suppliers
5-ethylpyrimidine-2-carbonitrile Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 5-ethylpyrimidine-2-carbonitrile
Recent Advances in the Study of 5-Ethylpyrimidine-2-carbonitrile (CAS: 1622073-68-0) in Chemical Biology and Pharmaceutical Research
The compound 5-ethylpyrimidine-2-carbonitrile (CAS: 1622073-68-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its pyrimidine core and nitrile functional group, has been explored for its potential as a building block in the synthesis of bioactive molecules. Recent studies have highlighted its role in modulating various biological targets, including kinases and enzymes involved in critical cellular pathways.
One of the key areas of interest is the use of 5-ethylpyrimidine-2-carbonitrile as a precursor in the synthesis of kinase inhibitors. Kinases play a pivotal role in signal transduction and are often implicated in diseases such as cancer and inflammatory disorders. Researchers have successfully incorporated this compound into novel small-molecule inhibitors, demonstrating promising activity against specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the development of a series of inhibitors featuring the 5-ethylpyrimidine-2-carbonitrile scaffold, which exhibited potent inhibition of EGFR (epidermal growth factor receptor) mutants associated with non-small cell lung cancer.
In addition to its applications in kinase inhibition, 5-ethylpyrimidine-2-carbonitrile has also been investigated for its potential in antimicrobial drug development. A recent study in Bioorganic & Medicinal Chemistry Letters described the synthesis of derivatives of this compound and their evaluation against a panel of bacterial and fungal pathogens. The results indicated that certain derivatives displayed significant antimicrobial activity, particularly against drug-resistant strains of Staphylococcus aureus and Candida albicans. These findings underscore the compound's utility in addressing the growing challenge of antimicrobial resistance.
Another noteworthy advancement is the exploration of 5-ethylpyrimidine-2-carbonitrile in the context of neurodegenerative diseases. Researchers have identified its potential as a modulator of enzymes involved in the aggregation of pathological proteins, such as beta-amyloid in Alzheimer's disease. Preliminary in vitro studies have shown that derivatives of this compound can inhibit the formation of toxic protein aggregates, suggesting a possible therapeutic avenue for neurodegenerative disorders. Further in vivo studies are currently underway to validate these findings.
The synthetic accessibility of 5-ethylpyrimidine-2-carbonitrile has also been a focal point of recent research. Advances in green chemistry have enabled the development of more efficient and environmentally friendly synthetic routes for this compound. For example, a 2023 publication in Organic Process Research & Development detailed a catalytic method for the synthesis of 5-ethylpyrimidine-2-carbonitrile using sustainable reagents and mild reaction conditions, significantly reducing the environmental footprint of its production.
In conclusion, 5-ethylpyrimidine-2-carbonitrile (CAS: 1622073-68-0) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span from kinase inhibition and antimicrobial activity to potential therapeutic interventions for neurodegenerative diseases. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in the development of next-generation therapeutics. Future studies are expected to further elucidate its mechanistic insights and expand its clinical applicability.
1622073-68-0 (5-ethylpyrimidine-2-carbonitrile) Related Products
- 38275-58-0(2,5-Pyrimidinedicarbonitrile)
- 81854-77-5(2-PYRIMIDINECARBONITRILE, 5-HEPTYL-)
- 754165-23-6(2-Pyrimidinecarbonitrile,5-(aminomethyl)-)
- 38275-54-6(5-Methylpyrimidine-2-carbonitrile)
- 64171-55-7(Pyrimidine,5-butyl-2-methyl-)
- 64171-52-4(Pyrimidine,5-ethyl-2-methyl-)
- 64171-53-5(Pyrimidine,2-methyl-5-propyl-)
- 72790-06-8(PYRIMIDINE, 2-METHYL-5-PENTYL-)
- 64171-54-6(Pyrimidine,2-methyl-5-(1-methylethyl)-)
- 82884-99-9(5-(4-pentylcyclohexyl)- ,trans-2-Pyrimidinecarbonitrile)